molecular formula C21H24FN5OS B10928031 (5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10928031
M. Wt: 413.5 g/mol
InChI Key: VGTQIAOJIWPDIM-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the thiazole, pyrazole, and piperazine intermediates under specific conditions, often involving the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE stands out due to its unique combination of structural features. Similar compounds include:

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), which is essential for metabolic processes.

    Piperazine Derivatives: Compounds with a piperazine ring, such as piperazine citrate, which is used as an anthelmintic.

The unique combination of these rings in 5-[(4-FLUOROPHENYL)METHYLENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24FN5OS

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C21H24FN5OS/c1-14-18(15(2)25(3)24-14)13-26-8-10-27(11-9-26)21-23-20(28)19(29-21)12-16-4-6-17(22)7-5-16/h4-7,12H,8-11,13H2,1-3H3/b19-12-

InChI Key

VGTQIAOJIWPDIM-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.